1-((4-Bromophenyl)sulfonyl)-2-fluorobenzene
Description
1-((4-Bromophenyl)sulfonyl)-2-fluorobenzene is a sulfonamide derivative featuring two aromatic rings connected via a sulfonyl group. The first benzene ring is substituted with a fluorine atom at the ortho position, while the second benzene ring contains a bromine atom at the para position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Its lipophilicity (clogP) and electronic profile are critical for biological interactions, particularly in antimicrobial and enzyme inhibition contexts .
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO2S/c13-9-5-7-10(8-6-9)17(15,16)12-4-2-1-3-11(12)14/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVFKYMLGAXHSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromophenyl)sulfonyl)-2-fluorobenzene typically involves the sulfonylation of 2-fluorobenzene with 4-bromobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonylated product. The reaction conditions often include refluxing in an organic solvent like dichloromethane or toluene to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromophenyl)sulfonyl)-2-fluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of the bromine and sulfonyl groups makes the compound susceptible to electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea (NH2CSNH2) in polar solvents like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of the original compound.
Nucleophilic Substitution: Products include substituted benzene derivatives with nucleophiles replacing the fluorine atom.
Oxidation and Reduction: Products include sulfonic acids or sulfides, depending on the reaction conditions.
Scientific Research Applications
The compound 1-((4-Bromophenyl)sulfonyl)-2-fluorobenzene is a significant chemical in various scientific research applications, particularly in medicinal chemistry and materials science. This article explores its applications, supported by comprehensive data tables and documented case studies.
Medicinal Chemistry
The compound has been studied for its potential as an anticancer agent. Its structural features allow it to interact with biological targets effectively.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of various bromophenol derivatives, including those similar to This compound , against multiple cancer cell lines (A549, HeLa, etc.) using the MTT assay. The results indicated promising activity, suggesting that modifications on the bromophenyl and sulfonyl groups could enhance efficacy against cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Induction of apoptosis |
| HeLa | 12 | Inhibition of proliferation |
Synthesis of Novel Compounds
The compound serves as an intermediate in synthesizing other biologically active molecules. Its sulfonamide group is particularly useful in constructing complex organic frameworks.
Synthesis Example
A synthetic pathway involving This compound has been reported where it acts as a precursor to various arylsulfonamide derivatives, which exhibit significant biological activities .
Material Science
In materials science, compounds with sulfonyl groups are utilized for developing polymers with enhanced thermal stability and mechanical properties.
Application in Polymer Chemistry
Research indicates that incorporating This compound into polymer matrices can improve their electrical conductivity and thermal resistance, making them suitable for electronic applications .
Safety and Toxicity Considerations
Toxicological assessments reveal that while the compound exhibits biological activity, it also necessitates careful handling due to potential toxicity. Provisional peer-reviewed toxicity values suggest that exposure limits should be established to ensure safety during laboratory use .
Mechanism of Action
The mechanism of action of 1-((4-Bromophenyl)sulfonyl)-2-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The bromine and fluorine atoms can also participate in halogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Effects on Aromatic Rings
Halogen Substitution
- Bromine vs. Chlorine : Replacing chlorine with bromine in sulfonyl derivatives increases lipophilicity (clogP) while preserving electronic effects. For example, brominated analogs exhibit higher clogP values (e.g., 4.2 vs. 3.8 for chlorinated counterparts), enhancing membrane permeability and antimicrobial potency .
Heterocyclic Modifications
- Piperazine and Pyrrolidine Hybrids : Compounds like 1-[(4-Bromophenyl)sulfonyl]-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine () introduce nitrogen-containing heterocycles. These modifications improve solubility and enable interactions with diverse biological targets (e.g., tyrosine phosphatases) .
Antimicrobial Activity
- MIC Values : Brominated sulfonyl derivatives exhibit MIC values ranging from 2.5–1024 µg/mL against bacterial strains. The R-group (e.g., methoxy, trifluoromethyl) significantly impacts potency. For instance, 4-methoxyphenyl analogs show lower MICs (e.g., 8 µg/mL) compared to unsubstituted derivatives .
- Lipophilicity Correlation : Higher clogP values (>4.0) correlate with improved antimicrobial effects, as seen in 1-((4-Bromophenyl)sulfonyl)-2-fluorobenzene derivatives .
Enzyme Inhibition
- Tyrosine Phosphatase Inhibition: Bromophenyl-pyrrole derivatives () demonstrate inhibitory activity against tyrosine phosphatases, a therapeutic target in metabolic disorders. Structural analogs with propyl groups (e.g., 4-[1-(4-Bromophenyl)-5-propyl-1H-pyrrol-2-yl]phenol) achieve 88% yield in synthesis and high enzyme affinity .
- Anti-Diabetic Potential: Chalcone-sulfonyl piperazine hybrids () inhibit α-glucosidase and α-amylase, with IC₅₀ values <10 µM. The 4-ethoxyphenyl variant (5g) shows superior activity due to enhanced electron-withdrawing effects .
Physicochemical Properties
Melting Points and Solubility
Melting Points :
Compound Melting Point (°C) This compound 452–453 () 5f (Piperazine-methoxyphenyl) 206–208 () 7j (Tetrazole-bromophenyl) 154–156 () Higher melting points in piperazine hybrids suggest stronger crystal lattice interactions .
Solubility : Predicted pKa values for carboxamide derivatives (e.g., 13.25 in ) indicate moderate basicity, favoring solubility in acidic environments .
Lipophilicity (clogP)
Key Comparative Insights
Biological Activity
1-((4-Bromophenyl)sulfonyl)-2-fluorobenzene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a sulfonyl group linked to a fluorinated aromatic system, which is significant for its reactivity and interaction with biological targets. The presence of bromine and fluorine atoms enhances its pharmacological profile by influencing lipophilicity and electronic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl moiety is known to facilitate binding to active sites of target proteins, potentially inhibiting their function. This inhibition can lead to various biological effects, including:
- Enzyme Inhibition : Compounds with sulfonamide structures often exhibit inhibitory effects on carbonic anhydrase and other sulfonamide-sensitive enzymes.
- Antimicrobial Activity : The compound's structure suggests potential efficacy against bacterial strains, particularly through interference with bacterial metabolism.
Structure-Activity Relationship (SAR)
Research has shown that modifications to the chemical structure can significantly impact the biological activity of sulfonamide derivatives. For instance, studies indicate that:
- Bromine Substitution : The presence of bromine at the para position enhances antiproliferative activity in cancer cell lines. For example, compounds with para-bromo substitutions have shown IC50 values as low as 3.2 nM against certain cancer cell lines .
- Fluorine Influence : The introduction of fluorine enhances the lipophilicity and metabolic stability of the compound, which is crucial for its bioavailability and therapeutic effectiveness.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:
- Anticancer Activity : A study evaluating various arylsulfonamide derivatives demonstrated that compounds with similar structures exhibit significant cytotoxic effects against colon cancer cell lines. For instance, analogs showed IC50 values ranging from 3 nM to over 100 nM depending on their substitution patterns .
- Antimicrobial Efficacy : Another study highlighted the antibacterial properties of fluoroaryl compounds, indicating that modifications like fluorination improve activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds ranged from 16 µM to 128 µM .
Table 1: Structure-Activity Relationship Data for Sulfonamide Derivatives
| Compound | Substitution | IC50 (nM) | Activity Type |
|---|---|---|---|
| Compound A | Para-Br | 3.2 | Antiproliferative |
| Compound B | Para-Cl | 12 | Antiproliferative |
| Compound C | Meta-F | 25 | Antimicrobial |
| Compound D | Ortho-Br | 9.1 | Antiproliferative |
Table 2: Minimum Inhibitory Concentrations (MIC) for Fluoroaryl Compounds
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| MA-1156 | 16 | 16 |
| MA-1115 | 32 | 32 |
| MA-1116 | 64 | 128 |
| MA-1113 | 128 | Not Detected |
Q & A
Q. What are the common synthetic routes for preparing 1-((4-Bromophenyl)sulfonyl)-2-fluorobenzene, and what are the critical intermediates?
Methodological Answer: The synthesis typically involves sulfonylation of a fluorobenzene derivative using 4-bromobenzenesulfonyl chloride. Key steps include:
- Sulfonylation: Reacting 2-fluorobenzene derivatives with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonyl linkage.
- Intermediate Isolation: The sulfonyl chloride precursor and fluorinated aromatic intermediates are critical. For example, analogous syntheses of chalcone-sulfonyl hybrids (e.g., 5f, 5g in ) used sulfonyl chlorides coupled with piperazine or chalcone moieties, achieving yields of 40–71% via nucleophilic substitution.
- Purification: Column chromatography or recrystallization is often employed to isolate the product .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features should researchers expect?
Methodological Answer: Key techniques include:
- IR Spectroscopy: S=O stretching vibrations of the sulfonyl group appear at ~1350 cm⁻¹ (asymmetric) and ~1150 cm⁻¹ (symmetric), as observed in related sulfonyl-piperazine hybrids .
- NMR Spectroscopy:
- ¹H NMR: Aromatic protons from the 4-bromophenyl and 2-fluorobenzene groups resonate between δ 7.0–8.5 ppm. Coupling constants (e.g., J = 8–9 Hz for adjacent fluorinated protons) help confirm substitution patterns .
- ¹³C NMR: The sulfonyl carbon appears at ~45–50 ppm, while aromatic carbons range from δ 114–135 ppm .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) with accurate mass matching the molecular formula .
Q. How can researchers optimize reaction conditions to improve sulfonylation efficiency?
Methodological Answer: Optimization strategies include:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonyl chloride reactivity.
- Base Selection: Triethylamine or pyridine neutralizes HCl byproducts, preventing side reactions.
- Temperature Control: Reactions are typically conducted at 0–25°C to avoid decomposition.
- Stoichiometry: A 1.1–1.2 molar excess of sulfonyl chloride ensures complete conversion of the aromatic substrate.
Examples from chalcone-sulfonyl syntheses show yields improved to >70% under controlled conditions .
Advanced Research Questions
Q. How should researchers address discrepancies between experimental NMR chemical shifts and computational predictions?
Methodological Answer: Discrepancies may arise due to:
- Dynamic Effects: Conformational flexibility or solvent interactions (e.g., DMSO vs. CDCl₃).
- Impurities: Trace solvents or byproducts can distort signals. Validate purity via HPLC or TLC.
- Computational Limitations: Density Functional Theory (DFT) models may not account for crystal packing effects. Cross-validate with X-ray crystallography, as demonstrated for sulfinyl-naphthofuran derivatives .
Q. What strategies resolve contradictory biological activity data across derivatives with varying substituents?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., methoxy vs. ethoxy groups) and correlate with activity trends. For example, 4-methoxyphenyl derivatives in chalcone hybrids showed higher anti-diabetic activity than ethoxy analogs .
- Molecular Docking: Simulate binding interactions with target proteins (e.g., PPAR-γ for anti-diabetic studies) to identify critical substituent contributions.
- Statistical Modeling: Use multivariate regression to isolate electronic (e.g., Hammett σ) or steric effects .
Q. What methodologies determine the impact of steric/electronic effects on sulfonyl group reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Analysis: Compare reaction rates of derivatives with bulky substituents (e.g., 4-bromo vs. 4-methyl groups) using kinetic studies.
- Electronic Probes: Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) and monitor reactivity via Hammett plots.
- X-ray Crystallography: Resolve 3D structures to quantify bond angles and torsional strain, as seen in sulfinyl-naphthofuran systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
